REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[F:14][C:15](F)([F:21])[C:16](OCC)=[O:17]>C(OCC)C>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:16](=[O:17])[CH:15]([F:21])[F:14])=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
60.1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to −20° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride
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Type
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EXTRACTION
|
Details
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extracted with ether
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Type
|
WASH
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Details
|
The combined organic phases were washed with saturated aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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BrC1=CC=C(C=C1)C(C(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |